(2E,5E)-2,5-bis[(2,4-dichlorophenyl)methylidene]cyclopentan-1-one
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Overview
Description
(2E,5E)-2,5-bis[(2,4-dichlorophenyl)methylidene]cyclopentan-1-one is a synthetic organic compound characterized by its unique structure, which includes two 2,4-dichlorophenyl groups attached to a cyclopentanone ring through methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2,5-bis[(2,4-dichlorophenyl)methylidene]cyclopentan-1-one typically involves the condensation of 2,4-dichlorobenzaldehyde with cyclopentanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridges between the cyclopentanone and the 2,4-dichlorophenyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-2,5-bis[(2,4-dichlorophenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorophenyl groups can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(2E,5E)-2,5-bis[(2,4-dichlorophenyl)methylidene]cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2E,5E)-2,5-bis[(2,4-dichlorophenyl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cellular signaling pathways or inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Ketoprofen Related Compound F: Another compound with a similar aromatic structure.
Uniqueness
(2E,5E)-2,5-bis[(2,4-dichlorophenyl)methylidene]cyclopentan-1-one is unique due to its specific arrangement of dichlorophenyl groups and the cyclopentanone ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H12Cl4O |
---|---|
Molecular Weight |
398.1 g/mol |
IUPAC Name |
(2E,5E)-2,5-bis[(2,4-dichlorophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C19H12Cl4O/c20-15-5-3-11(17(22)9-15)7-13-1-2-14(19(13)24)8-12-4-6-16(21)10-18(12)23/h3-10H,1-2H2/b13-7+,14-8+ |
InChI Key |
IXJAKPMSFCFUDZ-FNCQTZNRSA-N |
Isomeric SMILES |
C1/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C1 |
Canonical SMILES |
C1CC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C1=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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